1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 792940-04-6
VCID: VC2178541
InChI: InChI=1S/C12H14F3N3O/c13-12(14,15)9-1-2-10(17-7-9)18-5-3-8(4-6-18)11(16)19/h1-2,7-8H,3-6H2,(H2,16,19)
SMILES: C1CN(CCC1C(=O)N)C2=NC=C(C=C2)C(F)(F)F
Molecular Formula: C12H14F3N3O
Molecular Weight: 273.25 g/mol

1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide

CAS No.: 792940-04-6

Cat. No.: VC2178541

Molecular Formula: C12H14F3N3O

Molecular Weight: 273.25 g/mol

* For research use only. Not for human or veterinary use.

1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide - 792940-04-6

Specification

CAS No. 792940-04-6
Molecular Formula C12H14F3N3O
Molecular Weight 273.25 g/mol
IUPAC Name 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide
Standard InChI InChI=1S/C12H14F3N3O/c13-12(14,15)9-1-2-10(17-7-9)18-5-3-8(4-6-18)11(16)19/h1-2,7-8H,3-6H2,(H2,16,19)
Standard InChI Key KYNFSNWMELNTIW-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)N)C2=NC=C(C=C2)C(F)(F)F
Canonical SMILES C1CN(CCC1C(=O)N)C2=NC=C(C=C2)C(F)(F)F

Introduction

Chemical Properties and Structure

Structural Features and Data

The structural components of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide contribute to its potential biological activity and chemical reactivity. The table below summarizes the key structural and identification data for this compound:

PropertyValue
Molecular FormulaC12H14F3N3O
Molecular Weight273.25 g/mol
CAS Number792940-04-6
PubChem CID2821933
IUPAC Name1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide
InChIInChI=1S/C12H14F3N3O/c13-12(14,15)9-1-2-10(17-7-9)18-5-3-8(4-6-18)11(16)19/h1-2,7-8H,3-6H2,(H2,16,19)
InChIKeyKYNFSNWMELNTIW-UHFFFAOYSA-N
SMILESC1CN(CCC1C(=O)N)C2=NC=C(C=C2)C(F)(F)F

The compound contains several key structural features that contribute to its chemical behavior:

  • A trifluoromethyl group (CF3) attached to the pyridine ring, which enhances lipophilicity and metabolic stability

  • A pyridine ring with nitrogen at position 1, providing a basic site for potential interactions

  • A piperidine ring linked to the pyridine at position 2, creating a flexible molecular scaffold

  • A carboxamide group (-CONH2) at position 4 of the piperidine ring, which can participate in hydrogen bonding as both donor and acceptor

Identification and Nomenclature

Systematic Naming and Identifiers

The compound 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide is identified through various systematic naming conventions and unique identifiers in chemical databases. The International Union of Pure and Applied Chemistry (IUPAC) name provides a standardized way to identify the compound based on its structural components. According to PubChem data, the IUPAC name is 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide, which was computed using LexiChem 2.6.6.

The compound is registered with the Chemical Abstracts Service (CAS) under the number 792940-04-6, which serves as a unique identifier in chemical literature and databases. Additionally, it is indexed in PubChem with the identifier (CID) 2821933. These identifiers are essential for unambiguous referencing of the compound in scientific literature and for retrieving information from chemical databases.

Alternative Names and Database Entries

Besides its systematic IUPAC name, the compound is also known by several alternative names and synonyms, including:

  • 1-(5-Trifluoromethylpyridin-2-yl)-4-piperidine carboxamide

  • 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carboxamide

  • 1-(5-trifluoromethylpyridin-2-yl)-4-piperidinecarboxamide

The compound is also registered in chemical databases such as ChEMBL with the identifier CHEMBL1398729. Various commercial and research catalogs list this compound under different product codes, including MFCD00205858, Maybridge1_004909, MLS000718945, HMS555H03, and others. These alternative identifiers facilitate the compound's traceability across different research platforms and commercial sources.

The creation date for this compound's entry in PubChem is recorded as July 19, 2005, with the most recent modification on February 22, 2025, indicating ongoing curation and updating of information related to this compound in chemical databases.

Related Compounds and Structural Analogs

Structural Variations and Derivatives

Several compounds structurally related to 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide have been documented in chemical databases and literature. These structural analogs provide context for understanding the potential properties and applications of the target compound. Notable related compounds include:

  • 1-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERIDINE-4-OL (CAS: 85592-75-2): This compound shares the core structure of a trifluoromethyl-substituted pyridine linked to a piperidine ring but features a hydroxyl group instead of a carboxamide at the 4-position of the piperidine. It has a molecular weight of 240.30 g/mol and a molecular formula of C11H13F3N2O.

  • 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylic acid (CAS: 406476-31-1): This compound is closely related to the target compound but contains a carboxylic acid group instead of a carboxamide at the 4-position of the piperidine ring. It has a molecular weight of 274.24 g/mol and a molecular formula of C12H13F3N2O2.

  • 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide (CAS: 551931-40-9): This compound represents a more complex structural variation, featuring an additional chlorine substituent on the pyridine ring and a more elaborate piperidine system. It has a molecular weight of 390.8 g/mol.

Comparative Analysis of Properties

The structural analogs of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide demonstrate how subtle variations in functional groups can affect a compound's physical and chemical properties. The table below provides a comparative analysis of the target compound and its structural analogs:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamideC12H14F3N3O273.25Target compound with carboxamide group
1-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERIDINE-4-OLC11H13F3N2O240.30Hydroxyl group instead of carboxamide
1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylic acidC12H13F3N2O2274.24Carboxylic acid group instead of carboxamide
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamideC17H23ClF3N4O390.80Additional chlorine and extended piperidine system

These structural variations can significantly impact the compounds' biological activities, solubility profiles, and potential applications in research and pharmaceutical development. The hydroxyl derivative may have increased hydrophilicity compared to the carboxamide, while the carboxylic acid derivative may exhibit different acid-base properties that affect its interactions with biological targets.

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